5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both pyrazole and pyrimidine moieties. These structures are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, causing conformational changes that can affect the function of the target molecule .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer properties .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecule it interacts with.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of a pyrimidine derivative with a pyrazole precursor. One common method involves the condensation of 2-aminopyrimidine with a suitable pyrazole carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and pharmacological activities.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine core that exhibit a wide range of biological activities.
Uniqueness
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of pyrazole and pyrimidine moieties, which confer distinct pharmacological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-amino-1-pyrimidin-2-ylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-6-5(7(10)15)4-13-14(6)8-11-2-1-3-12-8/h1-4H,9H2,(H2,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCJFSLGHOBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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